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Compound of Interest

Compound Name:
3-[(2-

Fluorophenoxy)methyl]piperidine

CAS No.: 768358-04-9

Cat. No.: B1370833

Get Quote

Executive Summary: The Pharmacophore Defined
The 4-(4-fluorophenoxy)piperidine scaffold represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing high-affinity ligands for diverse

biological targets. This guide dissects the technical utility of this moiety, specifically analyzing

its dual role as a Serotonin Transporter (SERT) inhibitor and a Sigma-1 receptor (

R) modulator.

For the drug developer, this scaffold offers a unique balance: the piperidine ring provides the

necessary basic nitrogen for cation-

interactions within receptor binding pockets, while the para-fluorophenoxy tail serves as a
metabolically stable, lipophilic anchor that penetrates the Blood-Brain Barrier (BBB).

Medicinal Chemistry: The Fluorine Advantage
Why fluorine? In the optimization of phenoxy-piperidine derivatives, the introduction of a

fluorine atom at the para-position of the phenoxy ring is rarely accidental. It serves three critical
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functions:

Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (~116

kcal/mol). Placing it at the para-position blocks Cytochrome P450-mediated hydroxylation, a

primary clearance pathway for phenyl ethers.

Electronic Tuning: Fluorine is highly electronegative but resonance-donating. This alters the

-electron density of the aromatic ring, influencing

-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor
binding site.

Lipophilicity Modulation: Fluorine substitution typically increases

(lipophilicity) without the steric bulk of a chlorine or methyl group, enhancing membrane
permeability and CNS penetration.

Comparative SAR Profile (The "Fluorine Scan")
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A. Serotonin Transporter (SERT) Inhibition
The 4-(4-fluorophenoxy)piperidine motif is a structural analog of Paroxetine (a

phenylpiperidine). The ether linkage introduces rotational flexibility, allowing the molecule to

adopt a conformation that overlaps with the serotonin substrate.

Mechanism: The basic nitrogen of the piperidine protonates at physiological pH, binding to

Asp98 in the SERT central binding site. The 4-fluorophenoxy group extends into the

hydrophobic S2 pocket, locking the transporter in an outward-open conformation and

preventing 5-HT reuptake.

B. Sigma-1 Receptor ( R) Modulation
Derivatives of this class, particularly those with N-alkyl spacers (e.g., fluoropropyl), exhibit

nanomolar affinity for

R.

Therapeutic Utility: Neuroprotection, cognitive enhancement, and as PET radiotracers (e.g., [

F]SFE).

Mechanism:

R acts as a "molecular chaperone" at the Mitochondria-Associated Membrane (MAM).
Agonists promote MAM stability, enhancing calcium signaling and mitochondrial
bioenergetics.

Diagram: Signaling Pathways & Mechanism
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Pathway A: SERT Inhibition (Antidepressant) Pathway B: Sigma-1 Modulation (Neuroprotection)
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Caption: Dual mechanism of action targeting synaptic transmission (SERT) and mitochondrial

homeostasis (Sigma-1).

Experimental Protocols: Synthesis & Assay
Synthesis Workflow
The construction of the ether linkage is the critical step. Two primary methods exist: Mitsunobu

Coupling (versatile, mild) and Nucleophilic Aromatic Substitution (
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Ar) (scalable, requires activated rings).

Protocol A: Mitsunobu Etherification (Standard)
Reagents: 4-Hydroxypiperidine (N-Boc protected), 4-Fluorophenol, Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD). Solvent: Anhydrous THF.

Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 4-fluorophenol (1.1 eq), and

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(1.2 eq) in anhydrous THF under

atmosphere. Cool to 0°C.

Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Maintain temperature <5°C to

prevent side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

Workup: Concentrate in vacuo. Triturate with

/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate via silica gel
chromatography.

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the

free amine salt.

Protocol B:

Ar Coupling (For Activated Systems)
Reagents: 4-Hydroxypiperidine, 1,4-Difluorobenzene, Sodium Hydride (NaH). Solvent: DMSO

or DMF.

Activation: Suspend NaH (60% dispersion, 1.2 eq) in dry DMSO. Add 4-hydroxypiperidine

(1.0 eq) slowly at RT. Stir until

evolution ceases (alkoxide formation).
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Coupling: Add 1,4-difluorobenzene (1.5 eq). Heat to 80-100°C for 4-6 hours. The fluorine

acts as the leaving group.

Quench: Pour into ice water. Extract with EtOAc.

Diagram: Synthetic Route

N-Boc-4-Hydroxypiperidine
Mitsunobu Coupling
(PPh3, DIAD, THF)

4-Fluorophenol

N-Boc-Ether
Intermediate

Deprotection
(TFA or HCl)

4-(4-fluorophenoxy)piperidine
(Free Amine)

N-Alkylation/Acylation
(Target Specificity)

  Lead Opt.  

Click to download full resolution via product page

Caption: Step-wise synthesis via Mitsunobu coupling followed by N-functionalization.

Safety & Regulatory Considerations
Precursor Regulations
Researchers must be aware that 4-piperidone and certain N-substituted piperidines are

controlled precursors in many jurisdictions (including the US DEA List I/II) due to their use in

illicit fentanyl synthesis. While 4-(4-fluorophenoxy)piperidine itself is not typically a scheduled

substance, its precursors may require regulatory compliance documentation.

Toxicology: The hERG Liability
Piperidine derivatives with lipophilic tails are notorious for off-target binding to the hERG

potassium channel, which can lead to QT interval prolongation and cardiac arrhythmia.

Mitigation: During lead optimization, introduce polar groups or reduce the lipophilicity of the

N-substituent to lower hERG affinity while maintaining target potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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